4,4'-Dichloro-2-nitro-1,1'-biphenyl 4,4'-Dichloro-2-nitro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 192942-45-3
VCID: VC16857071
InChI: InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H
SMILES:
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol

4,4'-Dichloro-2-nitro-1,1'-biphenyl

CAS No.: 192942-45-3

Cat. No.: VC16857071

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dichloro-2-nitro-1,1'-biphenyl - 192942-45-3

Specification

CAS No. 192942-45-3
Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
IUPAC Name 4-chloro-1-(4-chlorophenyl)-2-nitrobenzene
Standard InChI InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H
Standard InChI Key ZPBKMMUAPCABDS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected by a single bond. The first ring bears chlorine substituents at the 4 and 4' positions, while the second ring has a nitro group at the 2 position. This arrangement creates a polarizable electron-deficient system due to the electron-withdrawing effects of the nitro and chlorine groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves nitration of 4,4'-dichlorobiphenyl under controlled conditions:

  • Nitration:

    • Reagents: Concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a nitrating mixture.

    • Conditions: Temperature maintained below 50°C to prevent over-nitration or ring sulfonation.

    • Mechanism: Electrophilic aromatic substitution at the ortho position relative to the biphenyl linkage, favored by the directing effects of the chlorine substituents.

  • Purification:

    • Recrystallization using ethanol or methanol yields a purity >95%.

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to enhance reaction control and yield. Key considerations include:

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.

  • Waste Management: Neutralization of acidic byproducts and recovery of unreacted dichlorobiphenyl.

Chemical Reactivity and Functionalization

Reduction of Nitro Group

The nitro group (NO2-\text{NO}_2) can be reduced to an amine (NH2-\text{NH}_2) using:

  • Catalytic Hydrogenation: H2\text{H}_2 gas with palladium on carbon (Pd/C\text{Pd/C}) at 60–80°C.

  • Chemical Reduction: Tin(II) chloride (SnCl2\text{SnCl}_2) in hydrochloric acid.

Product: 4,4'-Dichloro-2-amino-1,1'-biphenyl, a precursor for azo dyes and pharmaceuticals.

Electrophilic Substitution

The electron-deficient rings undergo limited electrophilic substitution. Halogenation or sulfonation requires harsh conditions due to deactivation by the nitro and chlorine groups.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a scaffold for antitumor and antimicrobial agents. Structural analogs demonstrate:

  • Anticancer Activity: Induction of apoptosis in MCF-7 breast cancer cells via reactive oxygen species (ROS) generation.

  • Antimicrobial Efficacy: MIC values of 25–35 µg/mL against Staphylococcus aureus and Escherichia coli.

Application AreaExample Use CaseReference
Drug DevelopmentIntermediate for kinase inhibitors
AgrochemicalsHerbicide precursor
Materials ScienceLiquid crystal synthesis

Materials Science

The planar biphenyl core and polar substituents make it suitable for:

  • Liquid Crystals: Modulates phase transitions in display technologies.

  • Polymer Additives: Enhances thermal stability in polyesters.

Comparative Analysis with Analogous Compounds

4,4'-Dichloro-2-nitro-1,1'-biphenyl vs. 4,5-Dichloro-2-nitro-1,1'-biphenyl

Property4,4'-Dichloro-2-nitro-1,1'-biphenyl4,5-Dichloro-2-nitro-1,1'-biphenyl
Substituent PositionsCl at 4,4'; NO₂ at 2Cl at 4,5'; NO₂ at 2
ReactivityLower electrophilicity due to para ClHigher reactivity at meta Cl
Thermal StabilityDecomposes at 210°CDecomposes at 195°C

The para chlorine arrangement in 4,4'-dichloro derivatives confers greater steric hindrance and electronic deactivation compared to meta-substituted analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate ROS generation pathways in anticancer activity.

  • Green Synthesis: Develop solvent-free nitration using ionic liquids.

  • Polymer Applications: Investigate role in flame-retardant materials.

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